REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][OH:7].C1C(=O)N([Br:18])C(=O)C1>C(#N)C>[Br:18][C:8]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH2:6][OH:7]
|
Name
|
|
Quantity
|
13.82 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
19.58 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
at room temperature
|
Type
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CUSTOM
|
Details
|
for 3 hr
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble succinimide side product
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography (20% EtOAc-hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(CO)C=C(C=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.69 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |